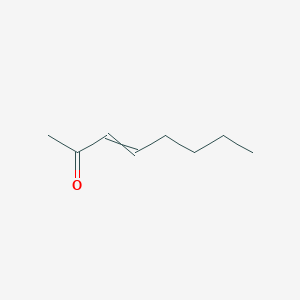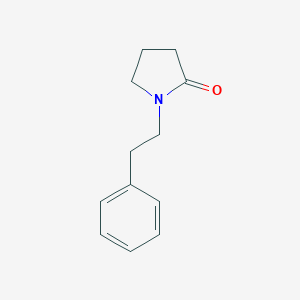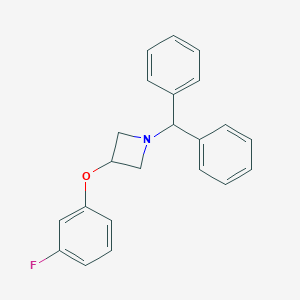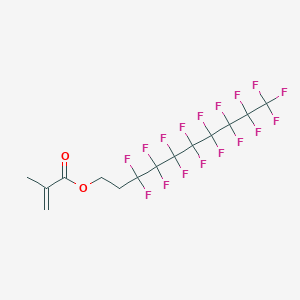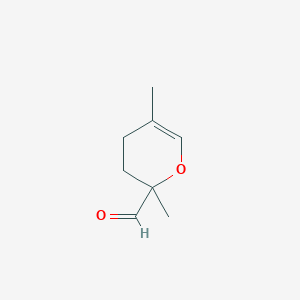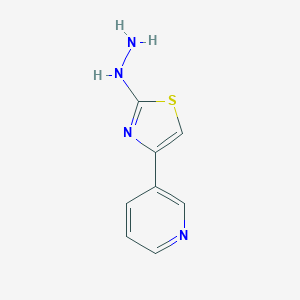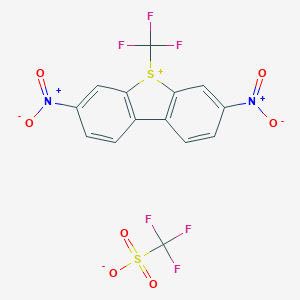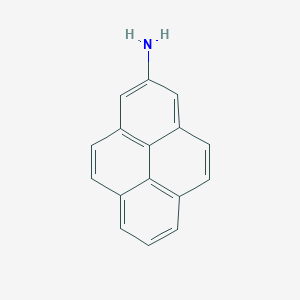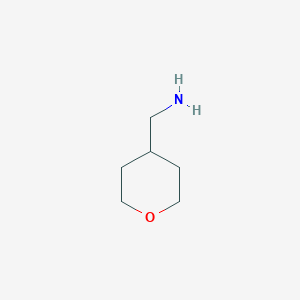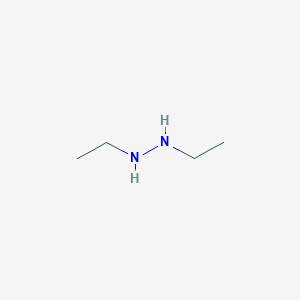![molecular formula C16H13N3NaO8S2 B154582 2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt CAS No. 1681-60-3](/img/structure/B154582.png)
2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt is a useful research compound. Its molecular formula is C16H13N3NaO8S2 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Azo-Linked Schiff Bases
Research has demonstrated the utility of azo compounds, prepared from benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt, in synthesizing new Schiff base ligands. These Schiff bases show promise in forming complexes with metals such as cobalt(II), copper(II), and nickel(II), which are characterized by a range of spectroscopic techniques. These complexes may have applications in fields ranging from catalysis to materials science due to their specific configurations and potential for intramolecular hydrogen bonding (Tunçel & Serin, 2006).
Development of Fluorescent Probes
The compound has been utilized in the development of novel water-soluble fluorescent probes, such as the synthesis of monosodium 7-(4,6-dichloro-1,3,5-triazinylamino)-1,3-naphthalenedisulfonic acid (DTND). This reagent has been applied for the determination of methylamine, indicating its potential for environmental monitoring and analytical chemistry applications (Gu, Ma, & Liang, 2001).
Studies on Oxidation Mechanisms
Investigations into the oxidation mechanisms of related compounds, such as 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt (R-salt), provide insights into the degradation processes relevant to environmental science. These studies help understand how such compounds behave under subcritical water conditions, offering pathways to improve wastewater treatment technologies (Imbierowicz, 2017).
Antimicrobial Activity and Dyeing Properties
The synthesis and characterization of novel polydentate azo ligands, along with their metal complexes, have been explored for their potential applications in histology and materials science. These compounds exhibit good metal extraction capacities, high thermal stability, and favorable dying properties, indicating their utility in biological studies and textile manufacturing (Tunçel, Kahyaoglu, & Çakır, 2008).
Environmental Remediation
The degradation and mineralization of sulfonated aromatic compounds, including those similar to the compound of interest, have been studied in the context of Co60 irradiation. Such research is vital for environmental remediation efforts, as it explores effective methods for breaking down persistent organic pollutants in water sources (Alkhuraiji, 2019).
Mechanism of Action
Acid Violet 3, also known as Pontacyl Violet 4BSN, 2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt, or Victoria Violet, is a widely used acid hydrazo dye recognized for its vibrant colors . This article aims to provide a comprehensive understanding of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Like many azo dyes, it is known to interact with light, undergoing photoisomerization . This property makes it a potential candidate for applications such as photosensing, photomedicine, and nonlinear optics .
Mode of Action
Acid Violet 3’s mode of action is primarily through its interaction with light. The compound undergoes a process called photoisomerization, which is the transformation of a molecule from one isomer to another under the influence of light .
In the case of Acid Violet 3, the deprotonated form, AV3−H, undergoes photoisomerization with blue light (λex = 453 nm) through a dihedral rotation mechanism . Upon the formation of the cis-isomer, the reversion of AV3−H is predicted to occur through a mixed rotational and inversion mechanism .
Pharmacokinetics
Its water solubility suggests that it could have good bioavailability .
Result of Action
The primary result of Acid Violet 3’s action is the change in its molecular structure due to photoisomerization . This change can potentially be harnessed for various applications, including photosensing, photomedicine, and nonlinear optics .
Action Environment
The action of Acid Violet 3 is influenced by environmental factors such as light and pH. Its photoisomerization process is triggered by blue light . Moreover, the photophysics of Acid Violet 3 is proton-controlled, suggesting that changes in pH could influence its behavior .
Biochemical Analysis
Biochemical Properties
Acid Violet 3 is an example of a water-soluble azo dye, combining the beneficial properties of acid and azo dyes: water solubility and photoswitching capabilities . The proton-controlled photophysics of Acid Violet 3 has been explored using density functional theory . The ground-state and first two excited-state surfaces of the three readily accessible protonation states, AV3− H, AV3, and AV3+H, are investigated .
Cellular Effects
Its photophysics could be controlled and integrated into many more applications such as photosensing, photomedicine, and nonlinear optics .
Molecular Mechanism
The deprotonated AV3−H of Acid Violet 3 undergoes photoisomerization with blue light through a dihedral rotation mechanism . Upon the formation of the cis-isomer, the reversion of AV3−H is predicted to occur through a mixed rotational and inversion mechanism . In contrast, AV3 and its protonated form, AV3+H, do not undergo photoisomerization .
Temporal Effects in Laboratory Settings
The mechanistic insights gained through the combination of theory and experiment provide a roadmap to control the reactivity of Acid Violet 3 across 11 orders of magnitude of proton concentration .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt' involves the diazotization of 4-aminophenylamine, followed by coupling with 2,7-naphthalenedisulfonic acid and subsequent reduction of the azo group to form the final product.", "Starting Materials": ["4-aminophenylamine", "2,7-naphthalenedisulfonic acid", "sodium nitrite", "sodium hydroxide", "sulfuric acid", "sodium sulfite", "sodium dithionite"], "Reaction": ["Step 1: Diazotization of 4-aminophenylamine with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 2: Coupling of the diazonium salt with 2,7-naphthalenedisulfonic acid in the presence of sodium hydroxide to form the azo compound", "Step 3: Reduction of the azo group with sodium sulfite and sodium dithionite in the presence of sulfuric acid to form the final product, disodium salt of 2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-"] } | |
CAS RN |
1681-60-3 |
Molecular Formula |
C16H13N3NaO8S2 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
disodium;3-[(4-aminophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13N3O8S2.Na/c17-9-1-3-10(4-2-9)18-19-15-13(29(25,26)27)6-8-5-11(28(22,23)24)7-12(20)14(8)16(15)21;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27); |
InChI Key |
ZSRMANJPXDTPQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |
Other CAS RN |
1681-60-3 |
Origin of Product |
United States |
Q & A
Q1: What is the basis for the use of Victoria Violet (Acid Violet 3) in boron detection?
A1: Victoria Violet (2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt) exhibits a decrease in absorbance in the presence of boric acid within a specific pH range (7.7 to 10.0). [] This change in absorbance forms the basis for a colorimetric method to determine boron concentrations, particularly useful for levels ranging from 0.02 to 0.60 mg. [] Measurements are typically taken at a wavelength of 540 nm with solutions maintained at a pH of 8.75. []
Q2: Are there any known applications of Acid Violet 3 outside of analytical chemistry?
A3: Beyond its use in boron detection, Acid Violet 3 has historically been incorporated into soap formulations. [] This application leverages the compound's vibrant color and potential emollient properties when combined with a suitable soap base. [] While the historical document mentions an "antiseptic" property, further research is needed to confirm any antimicrobial activity in modern contexts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



